![molecular formula C11H9N3O B1523431 1-(3-Cyanophenyl)-3-(Prop-2-in-1-yl)harnstoff CAS No. 1249604-40-7](/img/structure/B1523431.png)
1-(3-Cyanophenyl)-3-(Prop-2-in-1-yl)harnstoff
Übersicht
Beschreibung
1-(3-Cyanophenyl)-3-(prop-2-yn-1-yl)urea is a useful research compound. Its molecular formula is C11H9N3O and its molecular weight is 199.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Cyanophenyl)-3-(prop-2-yn-1-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Cyanophenyl)-3-(prop-2-yn-1-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer properties of compounds related to 1-(3-Cyanophenyl)-3-(prop-2-yn-1-yl)urea. For instance, research indicates that derivatives containing a urea moiety exhibit significant cytotoxicity against various cancer cell lines, including hepatocellular carcinoma (HepG2 and Huh7), human lung carcinoma (A549), and acute promyelocytic leukemia (HL-60) cells. The structure–activity relationship (SAR) studies revealed that modifications to the aryl urea structure can enhance selectivity and reduce toxicity compared to traditional chemotherapy agents like Doxorubicin .
Mechanism of Action
The proposed mechanism involves the inhibition of specific signaling pathways that are crucial for cancer cell survival and proliferation. The incorporation of a 1,2,3-triazole ring into the compound has been shown to further enhance its safety profile while retaining anti-cancer activity. This suggests that the design of new analogs based on this framework could lead to more effective therapeutic agents with fewer side effects .
Enzyme Inhibition
FAAH Inhibition
Another significant application of 1-(3-Cyanophenyl)-3-(prop-2-yn-1-yl)urea is its role as a modulator of fatty acid amide hydrolase (FAAH). FAAH is an enzyme involved in the degradation of endocannabinoids, which play a critical role in pain modulation and inflammation. Compounds similar to 1-(3-Cyanophenyl)-3-(prop-2-yn-1-yl)urea have been identified as potent FAAH inhibitors, suggesting potential therapeutic applications in pain management and neuroinflammatory disorders .
Molecular Design and Synthesis
Synthesis Techniques
The synthesis of 1-(3-Cyanophenyl)-3-(prop-2-yn-1-yl)urea typically involves nucleophilic addition reactions followed by cycloaddition techniques such as copper-catalyzed azide–alkyne cycloaddition (CuAAC). These methods allow for the efficient construction of complex molecular architectures that can be tailored for specific biological activities. The use of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are crucial for confirming the structural integrity of synthesized compounds .
Table: Summary of Research Findings on 1-(3-Cyanophenyl)-3-(prop-2-yn-1-yl)urea Derivatives
Biologische Aktivität
1-(3-Cyanophenyl)-3-(prop-2-yn-1-yl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological activities, and relevant case studies, providing a comprehensive overview based on diverse sources.
Synthesis of 1-(3-Cyanophenyl)-3-(prop-2-yn-1-yl)urea
The synthesis of this compound typically involves the reaction of isocyanates with appropriate amines or phenolic compounds. The introduction of the prop-2-yn-1-yl group is crucial as it influences the compound's biological activity. Various synthetic pathways have been explored, often yielding derivatives with enhanced potency against specific biological targets.
Anticancer Activity
Research has demonstrated that 1-(3-Cyanophenyl)-3-(prop-2-yn-1-yl)urea exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that this compound can inhibit the growth of human colon (HCT116), breast (MCF-7), and lung adenocarcinoma (A549) cells. The IC50 values for these activities typically range from low micromolar to nanomolar concentrations, indicating potent activity.
The mechanism underlying the anticancer activity of 1-(3-Cyanophenyl)-3-(prop-2-yn-1-yl)urea appears to involve multiple pathways, including:
- Inhibition of PI3K/mTOR signaling : This pathway is crucial for cell growth and proliferation. Compounds similar to 1-(3-Cyanophenyl)-3-(prop-2-yn-1-yl)urea have been noted to inhibit these pathways effectively, leading to reduced cell survival and increased apoptosis.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
These findings suggest that 1-(3-Cyanophenyl)-3-(prop-2-yn-1-yl)urea could serve as a potential lead compound for developing new antimicrobial agents.
Case Study 1: Antiproliferative Effects
A study conducted on various derivatives of urea highlighted the significant antiproliferative effects of 1-(3-Cyanophenyl)-3-(prop-2-yn-1-yl)urea in comparison to standard chemotherapy agents like Doxorubicin. The study found that this compound not only exhibited lower toxicity but also maintained efficacy against resistant cancer cell lines, making it a promising candidate for further development .
Case Study 2: In Vivo Efficacy
In vivo studies using mouse models have shown that administration of 1-(3-Cyanophenyl)-3-(prop-2-yn-1-yl)urea resulted in a marked reduction in tumor size compared to control groups. The study reported a significant decrease in tumor volume after treatment, correlating with the in vitro findings .
Eigenschaften
IUPAC Name |
1-(3-cyanophenyl)-3-prop-2-ynylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-2-6-13-11(15)14-10-5-3-4-9(7-10)8-12/h1,3-5,7H,6H2,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGGJZBTIDXEDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)NC1=CC=CC(=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.